molecular formula C7H15NO B6239741 rac-(2R,6S)-2,4,6-trimethylmorpholine, cis CAS No. 38574-43-5

rac-(2R,6S)-2,4,6-trimethylmorpholine, cis

Cat. No. B6239741
CAS RN: 38574-43-5
M. Wt: 129.2
InChI Key:
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Description

Rac-(2R,6S)-2,4,6-trimethylmorpholine, cis (2R,6S-TMM) is an important compound in the field of organic chemistry. It is an optically active secondary amine, and its synthesis is an important step in the preparation of many compounds. 2R,6S-TMM is used in a wide range of scientific research applications, and its mechanism of action and biochemical and physiological effects are well-studied.

Scientific Research Applications

Rac-(2R,6S)-2,4,6-trimethylmorpholine, cis has a wide range of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It is also used as a ligand in coordination chemistry, as a reactant for the preparation of polymers and as a reactant in the synthesis of pharmaceuticals. In addition, it is used as a solvent in the production of high-performance polymers and as a reactant in the synthesis of polymers.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-2,4,6-trimethylmorpholine, cis is not well understood. However, it is believed that the reaction of this compound with a base produces a cationic species, which can then react with other molecules. This cationic species is believed to be responsible for the catalytic activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the cationic species produced by the reaction of this compound with a base may be able to interact with biological molecules, such as proteins and nucleic acids. This interaction may lead to changes in the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

Rac-(2R,6S)-2,4,6-trimethylmorpholine, cis has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, and it is not toxic. However, it is important to note that this compound can be sensitive to light, and it should be stored in a dark place.

Future Directions

There are several potential future directions for the use of rac-(2R,6S)-2,4,6-trimethylmorpholine, cis. It could be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, as a ligand in coordination chemistry, as a reactant for the preparation of polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, it could be used as a solvent in the production of high-performance polymers and as a reactant in the synthesis of polymers. Finally, it could be used as a tool for studying the biochemical and physiological effects of cationic species.

Synthesis Methods

The synthesis of rac-(2R,6S)-2,4,6-trimethylmorpholine, cis is generally achieved through a two-step process. The first step involves the reaction of 2-chloro-6-methylpyridine with trimethylsulfonium iodide in acetonitrile. This reaction produces a secondary amine, which is then reacted with trimethylchlorosilane in the presence of a base such as potassium carbonate. This reaction yields this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6S)-2,4,6-trimethylmorpholine, cis involves the reaction of 2,4,6-trimethylmorpholine with a suitable reagent to introduce the cis configuration at the 2,6 positions.", "Starting Materials": [ "2,4,6-trimethylmorpholine" ], "Reaction": [ "Step 1: 2,4,6-trimethylmorpholine is reacted with a suitable reagent to introduce the cis configuration at the 2,6 positions.", "Step 2: The resulting product is purified and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

38574-43-5

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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